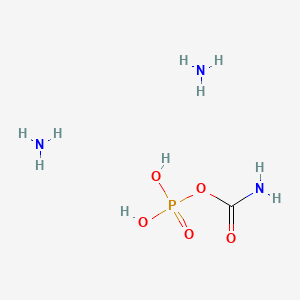

Carbamyl phosphate diammonium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

102601-43-4 |

|---|---|

Molecular Formula |

CH10N3O5P |

Molecular Weight |

175.081 |

IUPAC Name |

azane;phosphono carbamate |

InChI |

InChI=1S/CH4NO5P.2H3N/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);2*1H3 |

InChI Key |

GZLWJXDJNWQUPE-UHFFFAOYSA-N |

SMILES |

C(=O)(N)OP(=O)(O)O.N.N |

Origin of Product |

United States |

Enzymatic Biosynthesis of Carbamyl Phosphate

Carbamyl Phosphate (B84403) Synthetase (CPS) Enzyme Family

The synthesis of carbamyl phosphate from bicarbonate, ammonia (B1221849) or glutamine, and ATP is predominantly catalyzed by carbamyl phosphate synthetase (CPS). nih.govwikipedia.org This enzyme is found in nearly all organisms and is typically a large, multi-domain protein. nih.gov There are three main classes of enzymes responsible for the enzymatic synthesis of carbamyl phosphate: ATP-grasp fold protein based carbamyl phosphate synthetase (CPS), amino-acid kinase fold carbamate (B1207046) kinase (CK)-like CPS, and catabolic transcarbamylase. mdpi.com

Classification and Isoforms (CPS I, CPS II, CPS III)

The family of carbamyl phosphate synthetases is divided into three major isoforms—CPS I, CPS II, and CPS III—based on their nitrogen source, requirement for an allosteric activator, and metabolic role. nih.govtamu.edu

Distinctive Nitrogen Sources and Allosteric Activators

The classification of CPS isoforms is largely determined by their preferred nitrogen donor and their response to allosteric effectors. nih.gov

CPS I utilizes ammonia as its nitrogen source and is distinguished by its absolute requirement for N-acetyl-L-glutamate (NAG) as an allosteric activator. nih.govcsic.es This isoform is primarily involved in the urea (B33335) cycle in terrestrial vertebrates. proteopedia.orglibretexts.org

CPS II uses glutamine as the nitrogen donor and, unlike CPS I, does not require NAG for its activity. nih.gov It is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. medchemexpress.comquora.com In many organisms, including Escherichia coli, a single CPS enzyme serves both the arginine and pyrimidine pathways and is allosterically activated by ornithine and inhibited by UMP. wisc.edu

CPS III also utilizes glutamine as its nitrogen source but, similar to CPS I, is activated by N-acetyl-L-glutamate. nih.govwikipedia.org This isoform is found in some fish and invertebrates and is considered an evolutionary intermediate between the glutamine-dependent CPS II and the ammonia-dependent CPS I. nih.gov

Table 1: Comparison of Carbamyl Phosphate Synthetase Isoforms

| Isoform | Nitrogen Source | Allosteric Activator | Primary Metabolic Pathway |

|---|---|---|---|

| CPS I | Ammonia | N-acetyl-L-glutamate (NAG) | Urea Cycle |

| CPS II | Glutamine | None required (inhibited by UTP, activated by PRPP in higher eukaryotes) | Pyrimidine Biosynthesis |

| CPS III | Glutamine | N-acetyl-L-glutamate (NAG) | Urea Cycle (in some fish and invertebrates) |

Subcellular Localization

The different CPS isoforms are also segregated within the cell, reflecting their distinct metabolic functions.

CPS I is located in the mitochondrial matrix of liver and intestinal cells in ureotelic organisms. csic.esmedchemexpress.comwikipedia.org

CPS II is found in the cytosol of most cells, where it participates in the synthesis of pyrimidine nucleotides. nih.govmedchemexpress.comquora.com In humans, CPS II is part of a multifunctional protein called CAD, which also contains the next two enzymes in the pyrimidine biosynthetic pathway, aspartate transcarbamylase and dihydroorotase. nih.gov

CPS III is also a mitochondrial enzyme, found in the liver of some fish. wikipedia.orgresearchgate.net

Carbamate Kinase (CK)-like CPS

In some organisms, particularly certain hyperthermophilic archaea like Pyrococcus furiosus and Pyrococcus abyssi, an alternative enzyme, carbamate kinase (CK)-like CPS, is responsible for carbamyl phosphate synthesis. mdpi.comasm.orgvliz.be Unlike the canonical CPS enzymes, these are smaller, homodimeric proteins that are structurally more similar to catabolic carbamate kinases. vliz.benih.gov These enzymes catalyze the formation of carbamoyl (B1232498) phosphate from carbamate and ATP. mdpi.com Carbamate itself can be formed spontaneously from ammonia and bicarbonate. vliz.be The P. abyssi enzyme has been shown to possess intrinsic bicarbonate-dependent ATPase activity. vliz.be It is proposed that these CK-like CPS enzymes represent a more primitive form from which the larger, more complex CPS enzymes evolved. nih.gov

Catabolic Transcarbamylase

A third class of enzyme capable of synthesizing carbamyl phosphate is catabolic transcarbamylase. mdpi.com A key example is catabolic ornithine transcarbamylase (cOTC), which is involved in arginine catabolism. uniprot.org This enzyme catalyzes the phosphorolysis of citrulline to produce ornithine and carbamoyl phosphate, which can then be used to generate ATP. uniprot.org This reaction is essentially the reverse of the biosynthetic reaction in the urea cycle. uniprot.org

General Enzymatic Reaction Mechanisms of Carbamyl Phosphate Synthesis

The reaction proceeds through a series of four distinct chemical reactions involving three unstable intermediates: carboxyphosphate (B1215591), carbamate, and ammonia. wisc.edu

Phosphorylation of Bicarbonate: The first step involves the phosphorylation of bicarbonate by a molecule of ATP to form carboxyphosphate and ADP. wikipedia.orgwikipedia.org

Formation of Carbamate: The highly reactive carboxyphosphate then reacts with a nitrogen donor. In the case of CPS I, this is ammonia. wikipedia.orgwikipedia.org For CPS II and CPS III, glutamine is first hydrolyzed at a separate active site to produce ammonia, which is then channeled to the synthetase domain. wikipedia.orgwisc.edu The reaction of ammonia with carboxyphosphate yields carbamate and inorganic phosphate. ebi.ac.uk

Phosphorylation of Carbamate: In the final step, the carbamate intermediate is phosphorylated by a second molecule of ATP to produce carbamyl phosphate and ADP. wikipedia.orgebi.ac.uk

The catalytic mechanism involves the channeling of the unstable intermediates, carbamate and ammonia, through the interior of the enzyme from one active site to another, a journey that can be nearly 100 Å in length. wisc.eduebi.ac.uk In E. coli CPS, the enzyme is a heterodimer composed of a small subunit (carA) and a large subunit (carB). tamu.edu The small subunit is responsible for glutamine hydrolysis, while the large subunit contains two separate active sites for the two phosphorylation events. wikipedia.orgwisc.edu

ATP-Dependent Carbamyl Phosphate Formation

The enzyme Carbamoyl Phosphate Synthetase facilitates this ATP-dependent synthesis. wikipedia.org In organisms like Escherichia coli, the enzyme is a heterodimer where the large subunit contains two homologous domains for ATP binding, a consequence of a likely gene duplication event. wikipedia.orgnih.gov Despite their structural similarity, these two domains have distinct roles. nih.gov One domain is responsible for the initial phosphorylation of bicarbonate, while the other catalyzes the final phosphorylation of the carbamate intermediate. ebi.ac.uktamu.edupnas.org The entire process is essentially irreversible and ensures the production of carbamoyl phosphate for various metabolic pathways. mdpi.comwikipedia.org

The stoichiometry of the reaction in E. coli has been shown to be two moles of MgADP and one mole of glutamate (B1630785) produced for every mole of carbamoyl phosphate synthesized when glutamine is the nitrogen source. acs.org

| Reactants | Products | Enzyme Class |

| 2 ATP, L-glutamine, HCO₃⁻, H₂O | 2 ADP, Phosphate, L-glutamate, Carbamoyl phosphate | EC 6.3.5.5 (Glutamine-hydrolysing) qmul.ac.uk |

| 2 ATP, NH₃, HCO₃⁻ | 2 ADP, Phosphate, Carbamoyl phosphate | EC 6.3.4.16 (Ammonia) wikipedia.orgwikipedia.org |

Formation of Reactive Intermediates (Carboxyphosphate, Carbamate, Ammonia)

The synthesis of carbamoyl phosphate proceeds through a series of four distinct chemical reactions involving three highly reactive and unstable intermediates: carboxyphosphate, ammonia, and carbamate. ebi.ac.ukwisc.edu The enzyme's structure, with its internal channel, is crucial for protecting these labile intermediates from the aqueous environment and directing them between the different active sites. acs.orgnih.gov

The reaction sequence is initiated by the phosphorylation of bicarbonate. acs.org

Bicarbonate Phosphorylation: The first molecule of ATP is used to phosphorylate bicarbonate, forming the high-energy mixed anhydride (B1165640) intermediate, carboxyphosphate , and ADP. wikipedia.orgacs.orgpnas.org This reaction occurs in the N-terminal half of the large subunit of CPS. ebi.ac.uktamu.edu

Ammonia Generation and Reaction: When glutamine is the nitrogen source (as with CPS II), it is hydrolyzed at a distinct active site within the small subunit to produce glutamate and ammonia . acs.orgproteopedia.org This ammonia then travels through the molecular tunnel to the large subunit. ebi.ac.ukqmul.ac.uk Here, it performs a nucleophilic attack on carboxyphosphate. acs.orgebi.ac.uk

Carbamate Formation: The reaction between ammonia and carboxyphosphate results in the formation of carbamate and the release of inorganic phosphate. acs.orgwikipedia.org This step also takes place within the N-terminal domain of the large subunit. tamu.edu

Carbamate Phosphorylation: The newly formed carbamate is then channeled through the intramolecular tunnel to a second active site located in the C-terminal half of the large subunit. ebi.ac.uknih.govnih.gov Here, the second molecule of ATP is utilized to phosphorylate carbamate, yielding the final product, carbamoyl phosphate, and another molecule of ADP. wikipedia.orgacs.org

This elegant mechanism of substrate channeling ensures that the unstable intermediates are efficiently utilized in the subsequent steps of the reaction pathway without diffusing away or decomposing. acs.orgiucr.org

Table 2: Sequential Reactions in Carbamoyl Phosphate Synthesis

| Step | Reaction | Intermediate(s) Formed | Location in E. coli CPS |

| 1 | L-glutamine + H₂O → L-glutamate + NH₃ | Ammonia | Small subunit acs.orgqmul.ac.uk |

| 2 | ATP + HCO₃⁻ → ADP + Carboxyphosphate | Carboxyphosphate | N-terminal domain of large subunit ebi.ac.ukqmul.ac.uk |

| 3 | NH₃ + Carboxyphosphate → Carbamate + Phosphate | Carbamate | N-terminal domain of large subunit acs.orgqmul.ac.uk |

| 4 | ATP + Carbamate → ADP + Carbamoyl phosphate | - | C-terminal domain of large subunit ebi.ac.ukqmul.ac.uk |

Metabolic Roles and Pathways of Carbamyl Phosphate

Role in Nitrogen Detoxification Pathways

In terrestrial vertebrates, the primary pathway for detoxifying ammonia (B1221849), a toxic byproduct of amino acid catabolism, is the urea (B33335) cycle. nih.govresearchgate.net Carbamyl phosphate (B84403) serves as the critical entry point for ammonia into this detoxification process.

The urea cycle, which primarily occurs in the liver and to a lesser extent in the kidneys, commences in the mitochondrial matrix. wikipedia.orgnih.gov The first and rate-limiting step is the synthesis of carbamoyl (B1232498) phosphate from ammonia (NH₃), bicarbonate (HCO₃⁻), and two molecules of adenosine (B11128) triphosphate (ATP). nih.govwikipedia.orgnih.gov This reaction is catalyzed by the enzyme carbamoyl phosphate synthetase I (CPS I). nih.govnih.govwikipedia.org

The synthesis of carbamoyl phosphate by CPS I is an energy-dependent process that effectively "activates" the otherwise inert ammonia and bicarbonate, incorporating the nitrogen into a metabolically usable form for the urea cycle. fiveable.me The reaction proceeds as follows:

HCO₃⁻ + NH₃ + 2ATP → H₂NCO₂PO₃²⁻ + 2ADP + Pᵢ

This step is crucial for capturing toxic ammonia and converting it into the less toxic compound urea for excretion. fiveable.mewikipedia.org A deficiency in the CPS I enzyme can lead to a buildup of ammonia in the blood, a condition known as hyperammonemia. wikipedia.org The activity of CPS I is allosterically regulated by N-acetylglutamate, which serves as an obligate activator, ensuring that the urea cycle is active when amino acid catabolism and ammonia levels are high. fiveable.mewikipedia.org

Table 1: Key Components of Urea Cycle Initiation

| Component | Role | Location |

| Ammonia (NH₃) | Nitrogen source for urea | Mitochondria |

| Bicarbonate (HCO₃⁻) | Carbon source for urea | Mitochondria |

| Carbamoyl Phosphate Synthetase I (CPS I) | Catalyzes the formation of carbamoyl phosphate | Mitochondria |

| N-acetylglutamate | Allosteric activator of CPS I | Mitochondria |

| ATP | Provides energy for the reaction | Mitochondria |

Once synthesized, carbamoyl phosphate is transferred to the next enzyme in the urea cycle, ornithine transcarbamylase (OTC), which is also located in the mitochondrial matrix. wikipedia.orgnih.gov OTC catalyzes the transfer of the carbamoyl group from carbamoyl phosphate to the amino acid L-ornithine. nih.govwikipedia.org This reaction produces L-citrulline and releases an inorganic phosphate molecule (Pᵢ). nih.govwikipedia.orgreactome.org

Carbamoyl phosphate + L-ornithine → L-citrulline + Pᵢ

This step is a critical juncture in the cycle, as it commits the incorporated nitrogen to the pathway leading to urea formation. fiveable.me The L-citrulline is then transported out of the mitochondria into the cytoplasm for the subsequent reactions of the urea cycle. nih.gov The interaction between carbamoyl phosphate and OTC is highly specific, ensuring the efficient channeling of this key metabolite. nih.gov Deficiencies in OTC are the most common urea cycle disorder and also lead to the accumulation of carbamoyl phosphate and ammonia. nih.govpicmonic.com Excess carbamoyl phosphate in this condition can be shunted into the pyrimidine (B1678525) synthesis pathway, leading to an increase in orotic acid levels. nih.govpicmonic.com

Urea Cycle Initiation and Ammonia Incorporation

Contribution to Nucleotide Biosynthesis

In addition to its role in nitrogen detoxification, carbamoyl phosphate is a fundamental precursor for the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. wikipedia.orgmicrobenotes.com

The de novo synthesis of pyrimidines begins with the formation of carbamoyl phosphate. microbenotes.com Unlike the urea cycle, this process occurs in the cytosol and utilizes a different isozyme, carbamoyl phosphate synthetase II (CPS II). davuniversity.org CPS II catalyzes the synthesis of carbamoyl phosphate from glutamine (which provides the nitrogen), bicarbonate, and two molecules of ATP. davuniversity.orgcreative-proteomics.com

The carbamoyl phosphate produced by CPS II then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase (ATCase). microbenotes.comlibretexts.org This reaction forms N-carbamoylaspartate and is the committed step in pyrimidine biosynthesis. davuniversity.org The pathway continues through a series of enzymatic steps to produce the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP), from which other pyrimidine nucleotides like cytidine (B196190) triphosphate (CTP) are derived. libretexts.org

Table 2: Comparison of Carbamoyl Phosphate Synthesis in Urea Cycle vs. Pyrimidine Synthesis

| Feature | Urea Cycle (CPS I) | Pyrimidine Synthesis (CPS II) |

| Location | Mitochondria | Cytosol |

| Nitrogen Source | Ammonia | Glutamine |

| Regulator | Activated by N-acetylglutamate | Inhibited by UTP, activated by PRPP |

| Metabolic Pathway | Nitrogen Detoxification | Nucleotide Biosynthesis |

In eukaryotes, the first three enzymatic steps of the de novo pyrimidine synthesis pathway are catalyzed by a single, multifunctional protein known as CAD. davuniversity.orgnih.govnih.gov The name CAD is an acronym for its three enzymatic activities: C arbamoyl phosphate synthetase II (CPS II), A spartate transcarbamoylase (ATC), and D ihydroorotase (DHO). nih.govwikipedia.org

This large, multienzyme complex acts as a metabolic factory, channeling the intermediates of the pathway from one active site to the next. davuniversity.orgwikipedia.org The CAD protein first synthesizes carbamoyl phosphate via its CPS II domain. nih.govwikipedia.org This carbamoyl phosphate is then directly channeled to the ATC domain, where it reacts with aspartate to form N-carbamoylaspartate. wikipedia.orgoup.com Finally, the DHO domain catalyzes the cyclization of N-carbamoylaspartate to form dihydroorotate. wikipedia.orgoup.com This substrate channeling mechanism is thought to increase the efficiency of the pathway and protect the labile intermediate, carbamoyl phosphate, from degradation. wikipedia.orgnih.gov

De Novo Pyrimidine Synthesis Pathway

Participation in Other Biosynthetic Routes

While its roles in the urea cycle and pyrimidine synthesis are the most prominent, carbamoyl phosphate also participates in other biosynthetic pathways.

Arginine Biosynthesis: In many prokaryotes and lower eukaryotes, carbamoyl phosphate is a precursor for the synthesis of the amino acid arginine. wikipedia.orgmicrobiologyresearch.org The pathway is similar to the initial steps of the urea cycle, where carbamoyl phosphate donates its carbamoyl group to ornithine. nih.gov In some microorganisms, a single carbamoyl phosphate synthetase provides this precursor for both arginine and pyrimidine synthesis. wikipedia.orgmicrobiologyresearch.org

Antibiotic Synthesis: Research has shown that the carbamoyl group of carbamoyl phosphate can be transferred to various molecules in the biosynthetic pathways of certain antibiotics. mdpi.com This transfer can occur to either amino or hydroxyl groups on the substrate molecule, demonstrating the versatility of carbamoyl phosphate as a carbamoyl donor. mdpi.com

ATP Generation: In some fermentation pathways in microorganisms, carbamoyl phosphate can be used to generate ATP. mdpi.comnih.gov The enzyme carbamate (B1207046) kinase catalyzes the transfer of the phosphate group from carbamoyl phosphate to ADP, forming ATP. mdpi.comnih.gov

Arginine Biosynthesis

Carbamyl phosphate serves as a crucial precursor in the biosynthesis of arginine in a wide range of organisms, from bacteria to mammals. nih.govnih.gov In this pathway, carbamoyl phosphate donates its carbamoyl group to ornithine to form citrulline. nih.govfrontiersin.org This reaction is a committed step in the synthesis of arginine and is catalyzed by the enzyme ornithine carbamoyltransferase (OTC). nih.gov

The synthesis of carbamoyl phosphate for this purpose is carried out by carbamoyl phosphate synthetase (CPS). frontiersin.orgwikipedia.org Organisms have evolved different types of CPS enzymes to regulate the flow of this key metabolite. For instance, in many bacteria and lower eukaryotes, a specific CPS is dedicated to arginine biosynthesis. nih.gov In Escherichia coli, a single carbamoylphosphate synthase provides the precursor for both arginine and pyrimidine synthesis, necessitating complex regulatory mechanisms to balance the metabolic needs of both pathways. nih.gov The activity of this enzyme is allosterically regulated by molecules from the arginine and pyrimidine pathways, such as ornithine (an activator) and UMP (an inhibitor). nih.gov

Ornithine + Carbamoyl Phosphate → Citrulline + Phosphate

This citrulline is then further converted into arginine through a series of enzymatic steps. frontiersin.org

| Enzyme | Substrates | Product | Organism Example |

|---|---|---|---|

| Carbamoyl Phosphate Synthetase (CPS) | Glutamine, Bicarbonate, 2 ATP | Carbamoyl Phosphate | Escherichia coli |

| Ornithine Carbamoyltransferase (OTC) | Carbamoyl Phosphate, Ornithine | Citrulline | Saccharomyces cerevisiae |

Secondary Metabolite Synthesis (e.g., Antibiotics)

The role of carbamoyl phosphate extends into the realm of secondary metabolism, where it acts as a carbamoyl group donor in the biosynthesis of numerous natural products, including a variety of antibiotics. nih.gov The transfer of the carbamoyl group can occur onto either a nitrogen-containing amino group or an oxygen-containing hydroxyl group of a substrate molecule. nih.gov This carbamoylation is a key step in the synthesis of these complex molecules and is catalyzed by specific O- and N-transcarbamylases. nih.gov

Recent discoveries have highlighted the involvement of carbamoyl phosphate in the production of a range of antibiotics, demonstrating the growing understanding of its importance in secondary metabolism. nih.gov The enzymes responsible for O-carbamoylation, designated as CmcH/NodU CTases, utilize a three-step mechanism. nih.gov This involves the decomposition of carbamoyl phosphate into carbamate and phosphate, followed by the reaction of carbamate with ATP to form a carbamyladenylate intermediate, and finally, the transfer of the carbamyl group to the hydroxyl group of the substrate. nih.gov

[NiFe] Hydrogenase Maturation

Carbamyl phosphate plays a critical and specific role in the maturation of [NiFe] hydrogenases, enzymes that catalyze the reversible oxidation of hydrogen in various microorganisms. nih.govpnas.org Specifically, carbamoyl phosphate serves as the source of the cyano (CN) group that becomes a ligand to the iron atom in the [NiFe] active site. nih.gov

The biosynthesis of this cyano ligand is a multi-step process involving the hydrogenase pleiotropically acting proteins HypE and HypF. pnas.org The process begins with HypF, which catalyzes the transfer of the carbamoyl moiety from carbamoyl phosphate to the C-terminal cysteine residue of HypE. nih.govpnas.org Subsequently, HypE catalyzes an ATP-dependent dehydration of the newly formed thiocarboxamide to produce a thiocyanate (B1210189) group. pnas.org This cyano group is then transferred to the HypCD complex, which contains the iron ion destined for the hydrogenase active site. researchgate.net

| Protein | Function | Substrate(s) | Product |

|---|---|---|---|

| HypF | Transfers carbamoyl group from carbamoyl phosphate | Carbamoyl Phosphate, HypE | Carbamoylated HypE |

| HypE | Catalyzes ATP-dependent dehydration of the carbamoyl group | Carbamoylated HypE, ATP | Cyanated HypE |

Role in Energy Metabolism

In certain metabolic contexts, particularly under anaerobic conditions, carbamoyl phosphate is directly involved in the generation of ATP, highlighting its significance in cellular energy homeostasis.

ATP Generation by Carbamate Kinase in Fermentation

In many fermentative microorganisms, carbamate kinase (CK) plays a crucial role in energy conservation by catalyzing the synthesis of ATP from ADP and carbamoyl phosphate. nih.govebi.ac.uk This reaction is a key step in the catabolism of compounds such as arginine, agmatine, and allantoin. nih.govuniprot.org

The process involves the breakdown of these nitrogenous compounds to produce carbamoyl phosphate. Carbamate kinase then facilitates the transfer of the high-energy phosphate group from carbamoyl phosphate to ADP, yielding ATP and carbamate. ebi.ac.ukuniprot.org The carbamate produced subsequently and spontaneously decomposes into ammonia and bicarbonate. uniprot.org This pathway represents a form of substrate-level phosphorylation, providing the cell with a means of generating ATP in the absence of external electron acceptors for respiration.

The reaction catalyzed by carbamate kinase is reversible; however, in the context of fermentation, the catabolic direction leading to ATP synthesis is predominant. ebi.ac.uk The enzyme is highly selective for carbamoyl phosphate, distinguishing it from structurally similar molecules like acetylphosphate. nih.gov

Regulation of Carbamyl Phosphate Metabolism

Allosteric Regulation of Carbamyl Phosphate (B84403) Synthetases

Allosteric regulation provides a rapid mechanism to adjust the enzymatic activity of carbamyl phosphate synthetases (CPS) in response to the immediate metabolic state of the cell. This is primarily achieved through the binding of specific effector molecules to sites on the enzyme distinct from the active site, leading to conformational changes that either activate or inhibit the enzyme.

N-Acetyl-Glutamate (NAG) as an Essential Activator

N-acetyl-L-glutamate (NAG) is a crucial allosteric activator of mitochondrial carbamyl phosphate synthetase I (CPSI), the first enzyme of the urea (B33335) cycle responsible for ammonia (B1221849) detoxification. nih.govportlandpress.com In ureotelic organisms, including humans, the presence of NAG is an absolute requirement for CPSI activity. portlandpress.comwikipedia.org The synthesis of NAG itself is catalyzed by N-acetylglutamate synthase (NAGS), which is in turn allosterically activated by arginine. nih.gov This creates a feed-forward mechanism where an abundance of amino acids, reflected by high arginine levels, stimulates NAG production, subsequently activating CPSI to handle the increased nitrogen load. nih.gov

The binding of NAG to CPSI induces a significant conformational change in the enzyme. wikipedia.org Specifically, NAG binds to a pocket within the C-terminal domain of CPSI, which is lined by invariant amino acid residues. nih.govsigmaaldrich.com This binding event triggers a cascade of structural alterations, ultimately leading to the activation of the bicarbonate-phosphorylating domain of the enzyme. wikipedia.org The affinity of CPSI for its substrates, ATP, and its ionic activators, K+ and Mg2+, is vastly increased in the presence of NAG. csic.es Conversely, the presence of ATP and these ions enhances the affinity of CPSI for NAG, demonstrating a synergistic relationship. csic.es

The critical role of NAG is underscored by inherited deficiencies in NAGS, which lead to hyperammonemia due to the resulting lack of CPSI activation. portlandpress.combabydetect.com

Nucleotide-Mediated Regulation (e.g., UTP, XMP, UMP, PRPP)

The activity of carbamyl phosphate synthetases is also modulated by various nucleotides, reflecting the cell's energy status and the availability of precursors for nucleotide synthesis.

Carbamoyl (B1232498) Phosphate Synthetase II (CPSII) , which catalyzes the first step in de novo pyrimidine (B1678525) biosynthesis, is a key site of nucleotide-mediated regulation. wikipedia.org It is allosterically inhibited by the end-product of the pathway, uridine (B1682114) triphosphate (UTP). nih.govoup.comvaia.com This feedback inhibition prevents the overproduction of pyrimidines. vaia.com UTP acts by stabilizing a state of the enzyme that has a low affinity for its substrates, MgATP²⁻. nih.govoup.com

Conversely, 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for a later step in pyrimidine synthesis, acts as an allosteric activator of CPSII. wikipedia.orgnih.govoup.com The presence of PRPP signals the need for pyrimidine synthesis to proceed. PRPP activation is dominant over UTP inhibition, meaning that even in the presence of inhibitory UTP concentrations, high levels of PRPP can still activate the enzyme. portlandpress.com ATP also acts as an activator, signaling sufficient energy for the biosynthetic pathway. wikipedia.orgvaia.com

Bacterial Carbamoyl Phosphate Synthetase , such as the one from Escherichia coli, exhibits a different pattern of nucleotide regulation. It is allosterically inhibited by uridine monophosphate (UMP) and activated by inosine (B1671953) monophosphate (IMP), a purine (B94841) nucleotide. researchgate.netnih.gov This allows for a balance between purine and pyrimidine synthesis. Ornithine also acts as an activator in the bacterial enzyme. researchgate.netnih.gov

The binding sites for these allosteric effectors are located in the C-terminal regulatory domain of the synthetase subunit. researchgate.net

| Regulator | Enzyme Target | Effect |

| N-Acetyl-Glutamate (NAG) | CPSI | Activation |

| Uridine Triphosphate (UTP) | CPSII | Inhibition |

| 5-Phosphoribosyl-1-Pyrophosphate (PRPP) | CPSII | Activation |

| ATP | CPSII | Activation |

| Uridine Monophosphate (UMP) | Bacterial CPS | Inhibition |

| Inosine Monophosphate (IMP) | Bacterial CPS | Activation |

Ion Requirements (e.g., K+, Mg2+)

The catalytic activity of carbamyl phosphate synthetases is dependent on the presence of specific monovalent and divalent cations.

Potassium (K+) is a crucial activator for carbamoyl phosphate synthetase. acs.orgtamu.edu Structural studies of E. coli CPS have revealed that K+ ions are bound in both the carboxyphosphate (B1215591) and carbamoyl phosphate synthetic domains. tamu.eduresearchgate.net A key glutamic acid residue coordinates the potassium ion and also hydrogen bonds to the ribose hydroxyl groups of ADP, providing a direct link between the cation-binding site and the nucleotide-binding region. tamu.eduresearchgate.netrcsb.org This interaction is essential for the proper positioning of ATP for catalysis.

Magnesium (Mg2+) is required to form the active MgATP²⁻ complex, which is the true substrate for the enzyme. nih.gov The concentration of free magnesium ions is critical, as an excess of either ATP or Mg²⁺ can be inhibitory. nih.gov The feedback inhibitor UTP appears to act by decreasing the enzyme's affinity for magnesium ions, while the activator PRPP increases this affinity. nih.gov Phosphorylation of the enzyme can also increase its affinity for Mg²⁺. nih.gov Structural analysis shows that in the carboxyphosphate synthetic component, two Mn²⁺ ions (used as a proxy for Mg²⁺ in structural studies) are octahedrally coordinated by oxygen-containing ligands. researchgate.netrcsb.org

Transcriptional and Post-Translational Control

In addition to rapid allosteric regulation, the amount and activity of carbamyl phosphate synthetases are controlled over longer timescales through the regulation of gene expression and by covalent modifications to the enzyme itself.

Gene Expression Regulation (e.g., Thyroxine Induction)

The expression of the gene encoding carbamyl phosphate synthetase I (CPSI) is subject to hormonal regulation. A notable example is the induction of CPSI synthesis by thyroxine during amphibian metamorphosis. rupress.orgsemanticscholar.org In the liver of the tadpole Rana catesbeiana, the transition from an aquatic to a terrestrial lifestyle necessitates the development of the urea cycle for ammonia detoxification. Thyroxine, the hormone driving metamorphosis, has been shown to accelerate the synthesis of CPSI. rupress.orgsemanticscholar.org

This induction appears to be relatively specific, as the activity of other enzymes like succinoxidase decreases during the same period. rupress.orgsemanticscholar.org The increase in CPSI activity is a result of the de novo synthesis of the enzyme, which is preceded by an increase in the levels of CPSI messenger RNA (mRNA). deepdyve.comoup.com This suggests that thyroxine regulates the concentration of the enzyme primarily at a pre-translational level, likely by influencing the transcription of the CPSI gene. oup.com The effect of thyroxine on CPSI gene expression can be blocked by inhibitors of protein synthesis, indicating that a protein product is involved in mediating this hormonal regulation. oup.com

In bacteria, the expression of the carAB operon, which encodes the two subunits of carbamoyl phosphate synthetase, is regulated by tandem promoters that are controlled by arginine and pyrimidines. uniprot.org Furthermore, in some bacteria, the expression of genes involved in the synthesis of capsular polysaccharides (CPS) is controlled by regulatory proteins. wikipedia.orgasm.orgplos.orgnih.gov

Post-Translational Modifications (e.g., Fatty Acylation, Protein Carbamylation)

Post-translational modifications provide another layer of regulation for carbamyl phosphate synthetase activity.

Phosphorylation plays a significant role in regulating mammalian CPSII. The enzyme, which is part of the multifunctional protein CAD, can be phosphorylated by the mitogen-activated protein (MAP) kinase. nih.gov This phosphorylation event alters the allosteric regulation of the enzyme, causing it to lose its feedback inhibition by UTP and become more sensitive to activation by PRPP. nih.gov This links cell proliferation signals, which often involve the MAP kinase cascade, directly to the increased production of pyrimidines necessary for DNA synthesis.

Protein Carbamylation , the non-enzymatic modification of proteins by carbamoyl phosphate, is another relevant post-translational modification. frontiersin.orgniscpr.res.in Carbamoyl phosphate, the product of the CPS reaction, can itself modify proteins by reacting with the amino groups of lysine (B10760008) residues. frontiersin.org This modification has been observed on histones, where it is thought to promote transcriptional activation, similar to acetylation. frontiersin.org While the direct functional consequences of carbamylation on carbamyl phosphate synthetase itself are not fully elucidated, the potential for auto-carbamylation exists given the proximity of the enzyme to its product. This modification has been shown to activate ornithine transcarbamylase, the subsequent enzyme in the urea cycle. frontiersin.org

Substrate Channeling Mechanisms for Carbamyl Phosphate

Substrate channeling is a critical mechanism in the metabolism of carbamoyl phosphate, referring to the direct transfer of metabolic intermediates between sequential active sites on an enzyme or between different enzymes in a pathway. nih.gov This process is essential for protecting labile and reactive intermediates, such as ammonia and carbamate (B1207046), from the aqueous cellular environment and increasing the local concentration of the substrate at the subsequent active site. wisc.educsic.esnih.gov

In organisms like Escherichia coli, a single carbamoyl phosphate synthetase (CPS) produces carbamoyl phosphate for both pyrimidine and arginine biosynthesis. nih.gov The enzyme itself is a prime example of intramolecular channeling. nih.gov Furthermore, evidence suggests that in some organisms, the product, carbamoyl phosphate, is channeled from CPS to the next enzyme in the pathway, aspartate transcarbamoylase (ATCase), to prevent its degradation and the formation of toxic byproducts like cyanate. researchgate.net This channeling can occur through the formation of transient enzyme complexes. researchgate.net Kinetic studies have shown that mutations in residues along these channeling pathways can disrupt the coordination between reaction centers without destroying the individual catalytic activities, thereby uncoupling the synchronized reactions. researchgate.net

Molecular Tunnels in Multi-Domain Enzymes Facilitating Intermediate Transfer

The most striking example of substrate channeling in carbamoyl phosphate metabolism is found within the structure of carbamoyl phosphate synthetase (CPS) itself. nih.govtamu.edu X-ray crystallographic analyses of CPS from E. coli have revealed a remarkable architecture where three separate active sites are located far from each other, connected by a molecular tunnel that spans nearly 100 Å. nih.govwisc.edutamu.eduebi.ac.uk This internal tunnel acts as a conduit, facilitating the translocation of the reactive intermediates ammonia and carbamate between the sites where they are produced and consumed. tamu.eduwikipedia.orgebi.ac.uk

CPS in E. coli is a heterodimeric enzyme composed of a small subunit (encoded by the carA gene) and a large subunit (encoded by the carB gene). tamu.eduwikipedia.org

Active Site 1 (Small Subunit): Hydrolyzes glutamine to produce glutamate (B1630785) and ammonia. wikipedia.orgwikidoc.org

Active Site 2 (N-terminal domain of Large Subunit): Uses one molecule of ATP to phosphorylate bicarbonate, forming carboxyphosphate. This intermediate then reacts with the channeled ammonia to form carbamate. ebi.ac.ukwikidoc.orgacs.org

Active Site 3 (C-terminal domain of Large Subunit): Uses a second molecule of ATP to phosphorylate the channeled carbamate, producing the final product, carbamoyl phosphate. acs.orgnih.gov

Two distinct molecular tunnels connect these three active sites:

Ammonia Tunnel: This tunnel connects the glutamine hydrolysis site in the small subunit to the active site in the N-terminal half of the large subunit. wikipedia.orgnih.gov The ammonia produced from glutamine does not dissociate into the surrounding solution but diffuses through this molecular passageway to react with carboxyphosphate. ebi.ac.ukacs.org This ensures that the highly reactive ammonia is efficiently delivered to its site of utilization. tamu.edu

Carbamate Tunnel: This intramolecular tunnel resides entirely within the large subunit, connecting the N-terminal domain (where carbamate is synthesized) to the C-terminal domain (where it is phosphorylated). wikipedia.orgnih.gov The carbamate intermediate migrates through this tunnel, which is approximately 40 Å long, to the third active site. nih.gov The walls of this tunnel are formed by about 30 amino acid residues, half contributed by the N-terminal domain and half by the C-terminal domain. nih.govtamu.edu The tunnel's interior is largely hydrophobic, which is thought to prevent the decomposition of carbamate. tamu.edu

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Length | Approximately 40 Å | Connects the two active sites within the large subunit for carbamate transfer. | nih.gov |

| Composition | Lined by ~30 amino acid residues from both N- and C-terminal domains of the large subunit. | Creates a specific environment for carbamate translocation. | nih.govtamu.edu |

| Key Residues | Clusters of conserved glutamate residues (Glu-25, Glu-383, Glu-604, Glu-577, Glu-916) and two arginine residues (Arg-306, Arg-848) at either end. | The glutamates create a specific electrostatic environment, while the arginines are located at the tunnel entrances and participate in ATP binding, potentially acting as gates. | tamu.edunih.gov |

| Constriction Points | Narrow regions near Ala-23 and Gly-575. | These points create free energy barriers that carbamate must overcome during translocation. | nih.gov |

| Internal Structure | Composed of three continuous water pockets connected by two narrow regions. | The water pockets act as free energy minima, transiently holding the carbamate molecule as it traverses the tunnel. | nih.gov |

| Mutant | Location | Effect on Catalytic Activity | Reference |

|---|---|---|---|

| A23F | Narrow connecting part of the carbamate tunnel. | Retained only 1.7% of the catalytic activity for carbamoyl phosphate synthesis compared to wild type. | nih.gov |

| G575F | Narrow connecting part of the carbamate tunnel. | Retained only 3.8% of the catalytic activity for carbamoyl phosphate synthesis compared to wild type. | nih.gov |

| E25A / E577A | Interior wall of the carbamate tunnel. | Diminution in the overall rate of carbamoyl phosphate formation. | tamu.edunih.gov |

| R306A / R848A | Entrances to the carbamate tunnel. | Similar diminution in the overall rate of carbamoyl phosphate formation. | tamu.edunih.gov |

The intricate system of molecular tunnels within carbamoyl phosphate synthetase represents a highly evolved solution to the chemical challenges of synthesizing carbamoyl phosphate, ensuring that unstable intermediates are protected and efficiently guided between catalytic centers. wisc.edunih.gov

Molecular and Structural Biology of Carbamyl Phosphate Synthetases

Domain Organization and Subunit Interactions

The complexity of the CPS-catalyzed reaction is reflected in its elaborate modular structure, which typically involves multiple polypeptide chains and distinct functional domains. wikipedia.orgnih.gov

In many prokaryotic organisms, such as Escherichia coli, carbamyl phosphate (B84403) synthetase exists as a heterodimer, composed of a small subunit and a large subunit. nih.govpnas.org These subunits are encoded by the carA and carB genes, respectively. tamu.edu The total molecular weight of the E. coli enzyme is approximately 160 kDa. nih.gov

The Small Subunit (Glutaminase, CarA): This smaller polypeptide chain, with a molecular weight of around 40 kDa in E. coli, is responsible for glutamine hydrolysis. ebi.ac.ukmdpi.com It contains the glutamine-binding site and the catalytic machinery to hydrolyze glutamine, producing glutamate (B1630785) and ammonia (B1221849). wikipedia.orgrcsb.org The ammonia generated is then used as a substrate by the large subunit. rcsb.org The small subunit is distinctly bilobal, with the active site located at the interface between its N-terminal and C-terminal domains. nih.govwisc.edu

Table 1: Subunit Composition of E. coli Carbamyl Phosphate Synthetase

| Subunit | Gene | Approximate Molecular Weight | Primary Function |

| Small Subunit | carA | 40 kDa | Hydrolyzes glutamine to produce ammonia. ebi.ac.ukmdpi.com |

| Large Subunit | carB | 120 kDa | Binds ATP and bicarbonate; synthesizes carbamoyl (B1232498) phosphate. tamu.edumdpi.com |

Functional Domains (e.g., ATP-Grasp, Amidotransferase, Oligomerization)

The large and small subunits are further organized into several distinct functional domains. wikipedia.orgresearchgate.net

Amidotransferase (GATase) Domain: Located in the small subunit, this domain belongs to the class-I glutamine amidotransferase (GATase) family. rcsb.orgfrontiersin.org It is responsible for providing ammonia for the synthetase reactions. rcsb.org The structure of its C-terminal half is notably similar to that of the trpG-type amidotransferase family. nih.govwisc.edu

ATP-Grasp Domains: The large subunit contains two homologous catalytic domains, each featuring an ATP-grasp fold. nih.gov This fold consists of two α+β domains that "grasp" an ATP molecule between them and is characteristic of enzymes that catalyze ATP-dependent ligation reactions. mdpi.com

Carboxyphosphate (B1215591) Synthetic Domain: This domain, located in the N-terminal half of the large subunit, catalyzes the first phosphorylation step—the reaction of bicarbonate with ATP to form the carboxyphosphate intermediate. tamu.eduresearchgate.netnih.gov

Carbamoyl Phosphate Synthetic Domain: Situated in the C-terminal half, this domain catalyzes the final step—the phosphorylation of the carbamate (B1207046) intermediate by a second ATP molecule to produce carbamoyl phosphate. tamu.eduresearchgate.netacs.org

Oligomerization Domain: Found within the large subunit, this domain is crucial for subunit-subunit interactions, particularly for maintaining the quaternary structure of the enzyme. tamu.edufrontiersin.org In E. coli CPS, this domain (residues Val 404 to Ala 553) is primarily involved in the interactions that form the heterodimer. tamu.edu

Allosteric Domain: Also part of the large subunit, this C-terminal domain provides the binding sites for allosteric effectors, such as the inhibitor UMP and the activator ornithine in E. coli CPS. tamu.eduresearchgate.net In human CPS1, this domain binds the essential activator N-acetyl-L-glutamate (NAG). nih.gov

Table 2: Key Functional Domains in Carbamyl Phosphate Synthetase

| Domain | Location | Key Function |

| Amidotransferase (GATase) | Small Subunit | Glutamine hydrolysis to produce ammonia. rcsb.orgfrontiersin.org |

| Carboxyphosphate Synthetic | Large Subunit (N-terminal half) | Bicarbonate phosphorylation (First ATP-dependent step). tamu.eduresearchgate.net |

| Carbamoyl Phosphate Synthetic | Large Subunit (C-terminal half) | Carbamate phosphorylation (Second ATP-dependent step). tamu.eduresearchgate.net |

| Oligomerization | Large Subunit | Mediates subunit interactions. tamu.edufrontiersin.org |

| Allosteric | Large Subunit (C-terminal) | Binds allosteric regulators (e.g., UMP, ornithine, NAG). tamu.edunih.gov |

Active Site Architecture and Catalytic Residues

CPS possesses three distinct active sites spread across its subunits, which are connected by an internal molecular tunnel. ebi.ac.ukresearchgate.netebi.ac.uk

Glutaminase (B10826351) Active Site (Small Subunit): The hydrolysis of glutamine occurs via a catalytic triad (B1167595), typically composed of Cysteine, Histidine, and Glutamate. researchgate.netroyalsocietypublishing.org In E. coli CPS, these residues are Cys-269, His-353, and Glu-355. researchgate.net Cys-269 acts as the nucleophile, attacking the glutamine side chain to form a covalent glutamyl-thioester intermediate. tamu.edurcsb.org His-353 then facilitates the collapse of this intermediate to release ammonia. tamu.edu

Carboxyphosphate Active Site (Large Subunit, N-terminal half): This site binds the first molecule of ATP and bicarbonate. nih.gov In E. coli CPS, key residues identified through mutational studies include R129, R169, E215, E299, N301, and R303, which are critical for binding ATP and bicarbonate and for catalysis. nih.gov The binding of the nucleotide involves coordination with a metal ion (Mg²⁺ or Mn²⁺). researchgate.net For instance, in the E. coli enzyme structure, two Mn²⁺ ions are observed, bridged by the side chain of Glu-299. nih.govresearchgate.net

Carbamoyl Phosphate Active Site (Large Subunit, C-terminal half): This site binds the second ATP molecule and the carbamate intermediate. nih.gov The architecture is homologous to the first synthetic site. duke.edu Key residues in E. coli CPS include E761, E841, N843, and R845. duke.edu Specifically, Glu-841 has been shown to be essential for the phosphorylation of carbamate. nih.gov In the crystal structure, a single Mn²⁺ ion is coordinated in this site, and Glu-761 plays a role similar to Glu-215 in the first site. nih.govresearchgate.net

Table 3: Catalytic Residues in E. coli Carbamyl Phosphate Synthetase

| Active Site | Subunit/Domain | Key Catalytic Residues | Function of Residues |

| Glutaminase | Small | Cys-269, His-353, Glu-355 | Form a catalytic triad for glutamine hydrolysis. rcsb.orgresearchgate.net |

| Carboxyphosphate Synthesis | Large / Carboxyphosphate Domain | E215, E299, R303 | Involved in binding bicarbonate and metal ion coordination. researchgate.netnih.gov |

| Carbamoyl Phosphate Synthesis | Large / Carbamoyl Phosphate Domain | E761, E841 | Essential for carbamate phosphorylation and metal ion coordination. nih.govresearchgate.netduke.edu |

Conformational Dynamics and Intermediate Relocation

A hallmark of CPS is its ability to channel unstable reaction intermediates—ammonia and carbamate—between its three active sites, which are separated by a distance of nearly 100 Å. tamu.eduebi.ac.ukresearchgate.net This channeling occurs through a complex intramolecular tunnel, preventing the diffusion and decomposition of these labile molecules. wikipedia.orgpnas.org

Ammonia Tunnel: This tunnel connects the glutaminase active site in the small subunit to the carboxyphosphate active site in the large subunit. wikipedia.orgresearchgate.net The formation of the carboxyphosphate intermediate in the large subunit is believed to trigger a conformational change that enhances glutamine hydrolysis, ensuring ammonia is not released until the activated bicarbonate is ready to react. researchgate.net

Carbamate Tunnel: After its formation, the carbamate intermediate must travel approximately 40 Å through a second tunnel within the large subunit to reach the carbamoyl phosphate active site for the final phosphorylation step. nih.govacs.org

The catalytic cycle is driven by significant conformational changes. The binding of nucleotides induces domain movements, a key example being the closure of the B-domain of the ATP-grasp fold over the active site. wisc.edu This "closing down" motion, which can move atoms by more than 7 Å, is triggered by interactions between the nucleotide's phosphate groups and the protein backbone. wisc.edu These dynamic changes are essential for synchronizing the catalytic events across the distant active sites and for facilitating the passage of intermediates through the tunnels. researchgate.netacs.org For example, the release of phosphate after the first reaction step allows the side chain of Arg-306 to rotate, a conformational change that is critical for opening the carbamate tunnel entrance. nih.govacs.org

Structural Basis of Allosteric Regulation

The activity of CPS is tightly controlled by allosteric effectors that bind to the allosteric domain, which is distinct from the catalytic sites. tamu.eduwikipedia.org In E. coli, the enzyme is inhibited by UMP (a downstream product of the pyrimidine (B1678525) pathway) and activated by ornithine (a precursor in the arginine pathway). wisc.edu

The binding of these effectors induces long-range conformational changes that are transmitted through the protein structure to modulate the activity at the catalytic centers. nih.gov The allosteric binding pocket is located approximately 19 Å from the active site of the carbamoyl phosphate domain, and a network of hydrogen bonds appears to connect these two regions. tamu.edu

In human mitochondrial CPS1, the allosteric activator N-acetyl-L-glutamate (NAG) is absolutely required for function. nih.gov Crystal structures of human CPS1 have revealed that NAG binding in the C-terminal allosteric domain triggers dramatic, long-range conformational changes. nih.gov This remodeling re-shapes both phosphorylation active sites and is crucial for forming a functional carbamate tunnel, effectively acting as an on/off switch for the enzyme and, consequently, for the entire urea (B33335) cycle. nih.gov

Genetic Basis and Associated Disorders of Carbamyl Phosphate Metabolism

Genes Encoding Carbamyl Phosphate (B84403) Synthetases (e.g., CPS1, carA, carB)

The production of carbamyl phosphate is catalyzed by carbamyl phosphate synthetase (CPS) enzymes. In humans and other vertebrates, the key enzyme for the urea (B33335) cycle is Carbamoyl (B1232498) Phosphate Synthetase I (CPS1), a ligase located in the mitochondria of liver and intestinal cells. orpha.netwikipedia.org The CPS1 gene, located on chromosome 2q34, provides the instructions for making this large and complex enzyme. medlink.comwikipedia.orgescholarship.org It is a substantial gene, spanning over 120 kilobases and containing 38 exons. escholarship.orgnews-medical.net The CPS1 enzyme catalyzes the condensation of ammonia (B1221849), bicarbonate, and ATP to form carbamoyl phosphate, the first and rate-limiting step of the urea cycle. cocukmetabolizma.comnih.gov

In prokaryotes, such as the bacterium Escherichia coli, the function of CPS is carried out by a heterodimeric enzyme encoded by two separate genes, carA and carB. nih.govnih.gov The carA gene codes for the smaller subunit, which functions as a glutamine amidotransferase, hydrolyzing glutamine to produce ammonia. nih.govnih.govuniprot.org The carB gene encodes the larger subunit, which possesses the catalytic sites for the synthesis of carbamoyl phosphate. nih.govnih.gov Interestingly, analysis of the mammalian CPS1 gene suggests it arose from the fusion of ancestral genes homologous to the prokaryotic carA and carB genes. escholarship.orgresearchgate.net

Another isozyme, Carbamoyl Phosphate Synthetase II (CPSII), exists in the cytosol of mammalian cells and is involved in the de novo synthesis of pyrimidine (B1678525) nucleotides. medscape.comclinicalgate.com This enzyme is part of a multifunctional protein encoded by the CAD gene, which also includes aspartate transcarbamylase and dihydroorotase activities. genecards.org While both CPS1 and CPSII synthesize carbamyl phosphate, their distinct cellular locations and regulatory mechanisms reflect their different metabolic roles. medscape.com

Inborn Errors of Metabolism Affecting Carbamyl Phosphate Synthesis

Genetic defects that impair the function of carbamyl phosphate synthetases lead to inborn errors of metabolism. These are rare but serious conditions that disrupt the body's ability to eliminate waste nitrogen, resulting in the accumulation of toxic ammonia in the blood (hyperammonemia). cocukmetabolizma.commedlineplus.gov

Carbamyl Phosphate Synthetase 1 Deficiency (CPS1D)

Carbamoyl Phosphate Synthetase 1 Deficiency (CPS1D) is a rare, autosomal recessive disorder caused by mutations in the CPS1 gene. orpha.netnews-medical.net This means an individual must inherit two mutated copies of the gene, one from each parent, to be affected. medlineplus.govwesternstatesgenetics.org The deficiency of the CPS1 enzyme disrupts the first step of the urea cycle, leading to the accumulation of ammonia in the bloodstream. orpha.netmedlineplus.gov The brain is particularly vulnerable to the toxic effects of high ammonia levels. medlineplus.govmedlineplus.gov

The clinical presentation of CPS1D can be categorized into two main forms: a severe neonatal-onset form and a later-onset form with generally milder symptoms. orpha.nete-century.us Infants with the neonatal-onset form typically appear healthy at birth but develop symptoms within the first few days of life. orpha.netmedlineplus.gov These symptoms can include lethargy, poor feeding, vomiting, seizures, and coma, and can be fatal if not promptly diagnosed and treated. orpha.netmedlineplus.gov The later-onset form can manifest at any age and may be triggered by metabolic stressors like illness or high protein intake. orpha.netmedlink.com

The incidence of CPS1D is estimated to be between 1 in 526,000 and 1 in 1,300,000 live births worldwide. orpha.net In Japan, the estimated incidence is 1 in 800,000 newborns. medlineplus.govmedlineplus.gov

Mutations in the CPS1 gene can lead to a non-functional or absent CPS1 enzyme. medlineplus.govstorymd.com A wide variety of mutation types have been identified in individuals with CPS1D, highlighting the genetic heterogeneity of the disorder. These mutations are distributed throughout the gene and include:

Missense Variants: These are single nucleotide changes that result in the substitution of one amino acid for another in the protein sequence. frontiersin.org Missense mutations are the most common type of mutation found in the CPS1 gene, accounting for a significant majority of cases. frontiersin.orgnih.gov The effect of a missense mutation can range from a mild reduction in enzyme activity to a complete loss of function, depending on the location and nature of the amino acid change. medscape.com

Deletions: These mutations involve the removal of one or more nucleotides from the gene. Small deletions can cause a frameshift, altering the entire downstream amino acid sequence and often leading to a premature stop codon and a truncated, non-functional protein. frontiersin.org Large deletions can remove entire exons or even the entire gene. frontiersin.org

Splicing Variants: These mutations occur at or near the junctions between introns and exons and can disrupt the normal process of RNA splicing. This can lead to the exclusion of exons or the inclusion of introns in the final messenger RNA (mRNA), resulting in an altered protein product. frontiersin.org

Nonsense Variants: These are single nucleotide changes that create a premature stop codon, leading to the production of a shortened, usually non-functional, protein. frontiersin.org

Insertions: These mutations involve the addition of one or more nucleotides into the gene, which can also cause frameshifts. frontiersin.org

The "private" nature of many CPS1 mutations, meaning they are often unique to a single family, complicates genetic diagnosis. frontiersin.orgnih.gov

The clinical severity of Carbamoyl Phosphate Synthetase 1 Deficiency (CPS1D) generally correlates with the amount of residual CPS1 enzyme activity. clinicalgate.comfrontiersin.org

Individuals with the severe, neonatal-onset form of CPS1D typically have little to no detectable enzyme activity, often less than 5% of normal levels. news-medical.netclinicalgate.com This profound deficiency leads to a rapid and severe accumulation of ammonia in the first few days of life. orpha.netmedlineplus.gov

In contrast, those with later-onset CPS1D usually have a higher level of residual enzyme activity. clinicalgate.com This partial enzyme function may be sufficient to prevent hyperammonemia under normal conditions. However, during times of metabolic stress, such as illness, fasting, or high protein intake, the reduced enzyme capacity can be overwhelmed, leading to symptomatic hyperammonemia. orpha.netmedlink.com

While a general correlation exists, predicting the precise clinical course based on genotype alone can be challenging. nih.govsci-hub.se The large size of the CPS1 gene and the diversity of mutations make establishing a clear genotype-phenotype relationship difficult. uzh.ch Furthermore, other genetic and environmental factors can influence the clinical presentation, leading to variability even among individuals with the same mutations. jpedres.org

Genetic Studies and Approaches

The study of the genetic basis of carbamyl phosphate metabolism and its associated disorders relies on various molecular and genetic techniques.

Mutational Spectrum Analysis

Analysis of the mutational spectrum of the CPS1 gene involves identifying the types and distribution of mutations in individuals with CPS1D. This is crucial for understanding the molecular basis of the disease, aiding in genetic counseling, and developing diagnostic strategies.

Comprehensive studies have revealed a wide array of mutations in the CPS1 gene. As of recent analyses, over 200 distinct mutations have been identified. nih.govfrontiersin.org The distribution of these mutations is as follows:

Missense mutations are the most prevalent, accounting for approximately 59% of known mutations. frontiersin.orgfrontiersin.org

Small deletions represent about 13% of mutations. frontiersin.orgfrontiersin.org

Splicing mutations make up around 10-13% of the identified variants. frontiersin.orgfrontiersin.org

Nonsense mutations account for roughly 7-8.5% of cases. frontiersin.orgfrontiersin.org

These mutations are spread across the entire coding region of the CPS1 gene, with no single "hotspot" for mutations being identified. researchgate.net However, missense mutations appear to be unevenly distributed, suggesting that certain regions of the CPS1 protein are of greater functional importance. nih.gov The fact that about 90% of these mutations are "private," or unique to individual families, underscores the genetic heterogeneity of CPS1D. frontiersin.orgnih.gov

Table 1: Distribution of Mutation Types in the CPS1 Gene

| Mutation Type | Percentage of Total Mutations |

|---|---|

| Missense | ~59% |

| Small Deletions | ~13% |

| Splicing | ~10-13% |

| Nonsense | ~7-8.5% |

| Small Insertions | ~6% |

| Large Deletions | ~2% |

Data compiled from various studies on the CPS1 mutational spectrum. frontiersin.orgfrontiersin.org

Recombinant Enzyme Expression Systems for Functional Analysis of Variants

The functional validation of genetic variants, particularly missense mutations identified in the CPS1 gene, is crucial for determining their pathogenicity in disorders of carbamyl phosphate metabolism like Carbamoyl-Phosphate Synthetase I deficiency (CPS1D). Since in vivo studies are often impractical, recombinant enzyme expression systems provide an indispensable platform for producing mutant proteins and characterizing their properties. These in vitro systems allow for a detailed analysis of a variant's impact on enzyme synthesis, solubility, stability, and catalytic function.

Several heterologous expression systems have been developed and utilized to study mammalian Carbamoyl-Phosphate Synthetase I (CPS1) and its variants. The choice of system often depends on the specific research question, with each offering distinct advantages and limitations.

Baculovirus/Insect Cell Systems

The baculovirus expression vector system, particularly using insect cell lines like Sf9 from Spodoptera frugiperda, has emerged as a robust and widely used method for producing recombinant human and rat CPS1. researchgate.netnih.govescholarship.org This system is advantageous because it can generate large quantities of the recombinant enzyme, which is essential for purification and subsequent detailed biochemical analyses. researchgate.netcore.ac.ukresearchgate.net The produced enzyme, including His-tagged versions, has been shown to have kinetic and molecular properties that are essentially the same as the native human CPS1. researchgate.netcsic.esresearchgate.net

This system has been instrumental in reliably predicting the disease-causing nature of numerous CPS1 mutations. researchgate.net Researchers have used it to assess the effects of mutations on several key parameters:

Enzyme Yield and Solubility: Many mutations, particularly those in a central domain of unknown function (UFSD), were found to drastically decrease the yield of pure, soluble CPS1, suggesting that misfolding is a primary pathogenic mechanism. csic.es

Enzye Stability: Thermal stability assays have demonstrated that certain mutations lead to a significant decrease in the enzyme's stability. csic.escsic.es

Catalytic Activity and Kinetics: The system allows for precise measurement of specific activity, Michaelis-Menten constants (Km) for substrates like bicarbonate, and the allosteric activation by N-acetyl-L-glutamate (NAG). csic.esnih.gov For instance, the recurrent p.Val1013del mutation, found in several Turkish patients, was shown to result in an inactive enzyme despite having comparable expression levels and purity to the wild type. researchgate.netnih.gov Other mutations were found to greatly decrease the apparent affinity for NAG (e.g., p.T471N, p.Y1491H), highlighting a potential therapeutic avenue for patients with these specific variants using NAG analogues. researchgate.netnih.gov

Escherichia coli (E. coli) Expression Systems

An expression system using E. coli was one of the earlier approaches developed to test the impact of clinically relevant human CPS1 mutations. nih.govescholarship.org While useful, this system has a significant limitation: the E. coli CPS enzyme (eCPS) shares only about 40% sequence homology with human CPS1. nih.govescholarship.orgcsic.es This disparity, which includes differences in subunit structure and the presence of an intact glutaminase (B10826351) domain in eCPS, can make it difficult to directly correlate findings to human phenotypes. escholarship.org Despite these drawbacks, the structural similarities in the catalytic domains have made the E. coli system valuable for analyzing the impact of mutations within these conserved regions. nih.gov

Yeast Expression Systems

The fission yeast Schizosaccharomyces pombe has been successfully used as an expression system for human CPS1 cDNA. nih.govescholarship.org This platform was notably employed to perform a direct comparison of the enzyme kinetics between variants of the p.Thr1405Asn polymorphism. nih.gov Yeast systems offer a potential platform for screening pharmaceutical compounds that might enhance enzyme activity. nih.gov While Saccharomyces cerevisiae has its own arginine-specific carbamoyl phosphate synthetase, it is the S. pombe system that has been specifically adapted for expressing and analyzing variants of the human enzyme. nih.govnih.govuniprot.org

Mammalian Cell Expression Systems

To study the enzyme in a more native environment, expression systems have been generated in immortalized human cell lines, such as the hepatoma line HepG2 and the fetal liver line LO2. nih.govescholarship.org Modern gene-editing techniques, like CRISPR/Cas9, have been used in these cell lines to express tagged versions of CPS1, allowing for investigation within a human cellular context. nih.gov

Data Tables

The following tables summarize the expression systems used for CPS1 variant analysis and the functional consequences of specific mutations as determined through these systems.

Table 1: Comparison of Recombinant Expression Systems for CPS1 Variant Analysis

| Expression System | Key Features & Advantages | Limitations | Primary Application |

|---|---|---|---|

| Baculovirus/Insect Cells (e.g., Sf9) | - High yield of recombinant protein researchgate.netcore.ac.uk | - More complex and time-consuming than bacterial systems | Detailed biochemical characterization of variants (kinetics, stability, solubility). csic.esnih.gov |

| E. coli | - Rapid growth and easy manipulation

| - Low sequence homology (~40%) to human CPS1 nih.govcsic.es | Initial testing of mutations in conserved catalytic domains. nih.gov |

| Yeast (S. pombe) | - Eukaryotic system with simple genetics

| - Different glycosylation patterns than mammalian cells | Analysis of specific polymorphisms and screening for therapeutic compounds. nih.govescholarship.org |

| Mammalian Cell Lines (e.g., HepG2) | - Most biologically relevant environment

| - Lower protein yield

| Studying protein function in a native cellular context, often with CRISPR/Cas9. nih.gov |

Table 2: Functional Consequences of Selected CPS1 Missense Mutations Analyzed by Recombinant Expression

| Mutation | Expression System Used | Observed Functional Effect | Reference |

|---|---|---|---|

| p.Val1013del | Baculovirus/Insect Cells | Inactivates the enzyme but does not cause gross instability or insolubility. | researchgate.netnih.gov |

| p.P774L | Baculovirus/Insect Cells | Inactivates CPS1. | researchgate.netnih.gov |

| p.R1453Q | Baculovirus/Insect Cells | Inactivates CPS1. | researchgate.netnih.gov |

| p.T471N | Baculovirus/Insect Cells | Greatly decreases the apparent affinity for the activator N-acetyl-L-glutamate (NAG). | researchgate.netnih.gov |

| p.Y1491H | Baculovirus/Insect Cells | Greatly decreases the apparent affinity for the activator N-acetyl-L-glutamate (NAG). | researchgate.netnih.gov |

| p.Q678P | Baculovirus/Insect Cells | Hampers correct enzyme folding and solubility. | researchgate.netnih.gov |

| p.H337R | Baculovirus/Insect Cells | Modestly decreases enzyme activity. | researchgate.netnih.gov |

| p.G1376S | Baculovirus/Insect Cells | Confirmed as a trivial polymorphism with no significant effect. | researchgate.netnih.gov |

Advanced Methodologies in Carbamyl Phosphate Research

Enzyme Kinetic Analysis

Enzyme kinetic analysis is fundamental to understanding the catalytic mechanism and regulation of carbamyl phosphate (B84403) synthetase (CPS). These studies measure reaction rates under varying conditions to determine key parameters that define the enzyme's efficiency and its interactions with substrates and regulators.

Determination of Kinetic Parameters (Km, Ki)

Kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) are crucial for characterizing enzyme function. Km represents the substrate concentration at which the reaction rate is half of its maximum (Vmax), indicating the affinity of the enzyme for its substrate. Ki quantifies the potency of an inhibitor.

Studies on CPS from various organisms have revealed differences in their kinetic properties. For instance, carbamyl phosphate synthetase A from Neurospora crassa exhibits a Km for glutamine of approximately 0.16 mM and a Km for NH4Cl of about 16 mM. escholarship.org In mammalian aspartate transcarbamylase, which uses carbamoyl (B1232498) phosphate as a substrate, the Km for carbamoyl phosphate is 1.25 mM, while for aspartate it is 6.70 mM. tandfonline.com

The effects of mutations on these parameters are a key area of research. In human CPS1, certain mutations linked to CPS1 deficiency can dramatically alter kinetic constants. For example, the p.Arg850Cys mutation increases the Km for ATP and bicarbonate by approximately 5-fold and 3-fold, respectively, and more significantly, raises the activation constant (Ka) for the essential activator N-acetyl-L-glutamate (NAG) by about 18-fold. csic.es Similarly, the p.Arg850His mutation increases the Km for ATP by 3-fold and the Ka for NAG by 10-fold. csic.es These changes can lead to a drastic reduction in enzyme activity under physiological substrate concentrations. csic.es

Inhibitor studies also provide valuable insights. Quinazolinone derivatives have been shown to act as noncompetitive inhibitors of mammalian aspartate transcarbamylase, with Ki values indicating potent inhibition. tandfonline.com For one such derivative, the Ki was calculated as 9x10⁻⁵ M when carbamoyl phosphate was the substrate. tandfonline.com

Table 1: Selected Kinetic Parameters for Carbamyl Phosphate Synthetase (CPS) and Related Enzymes

| Enzyme/Organism | Substrate/Activator | Parameter | Value | Reference |

|---|---|---|---|---|

| Neurospora crassa CPS A | Glutamine | Km | ~0.16 mM | escholarship.org |

| Neurospora crassa CPS A | NH4Cl | Km | ~16 mM | escholarship.org |

| Human CPS1 (p.Arg850Cys mutant) | ATP | Km | ~5-fold increase | csic.es |

| Human CPS1 (p.Arg850Cys mutant) | Bicarbonate | Km | ~3-fold increase | csic.es |

| Human CPS1 (p.Arg850Cys mutant) | N-acetyl-L-glutamate | Ka | ~18-fold increase | csic.es |

| Human CPS1 (p.Arg850His mutant) | ATP | Km | ~3-fold increase | csic.es |

| Human CPS1 (p.Arg850His mutant) | N-acetyl-L-glutamate | Ka | ~10-fold increase | csic.es |

| Mammalian Aspartate Transcarbamylase | Carbamoyl Phosphate | Km | 1.25 mM | tandfonline.com |

| Mammalian Aspartate Transcarbamylase | Aspartate | Km | 6.70 mM | tandfonline.com |

Pulse-Chase Procedures

Pulse-chase analysis is a powerful technique used to trace the movement of a labeled substrate through a metabolic pathway or a series of enzymatic reactions over time. This method involves "pulsing" the system with a radioactively labeled compound for a short period, followed by a "chase" with an excess of the same, unlabeled compound. This allows researchers to follow the fate of the initial labeled molecules.

This technique has also been used to define the specific roles of the two ATP-utilizing domains within CPS. By differentially labeling each active site with [γ-³²P]ATP, researchers have directly demonstrated that the enzyme-catalyzed transfer of phosphate from ATP to carbamate (B1207046) occurs on the C-terminal domain of the synthetase. nih.gov These single-turnover pulse/chase assays provided direct evidence supporting a sequential reaction mechanism. nih.gov Furthermore, pulse-chase analyses have been employed to show that nascent polypeptide chains can cause a regulated pause in protein synthesis, a mechanism relevant to the translational regulation of some CPS enzymes. pnas.orgcapes.gov.br

Coupled Enzymatic Assays

Coupled enzymatic assays are frequently used to measure the activity of enzymes like CPS, whose direct product, carbamyl phosphate, can be difficult to quantify directly. In this approach, the product of the first reaction is used as a substrate for a second, "coupling" enzyme, which catalyzes a reaction that results in a readily measurable change, such as a change in absorbance.

A common coupled assay for CPS activity involves ornithine transcarbamylase (OTC), which uses carbamyl phosphate and ornithine to produce citrulline. csic.escsic.es The rate of citrulline formation, which can be measured colorimetrically, reflects the rate of CPS activity. csic.escsic.es

Another widely used method couples the production of ADP (a product of the CPS reaction) to the oxidation of NADH. csic.esresearchgate.net This is achieved using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. Pyruvate kinase uses the ADP produced by CPS to convert phosphoenolpyruvate (B93156) to pyruvate, and lactate dehydrogenase then reduces the pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm. csic.esresearchgate.net This assay can be used to measure the different ATPase activities of CPS, such as those dependent on bicarbonate, ammonia (B1221849), or glutamine. researchgate.net A similar principle is used to measure the reverse reaction of ATP synthesis from carbamyl phosphate and ADP, by coupling it to the reduction of NADP⁺ via hexokinase and glucose-6-phosphate dehydrogenase. csic.esvliz.be

Structural Determination Techniques

Understanding the three-dimensional structure of carbamyl phosphate synthetase is essential for interpreting its complex function, including its catalytic mechanism, allosteric regulation, and the channeling of reactive intermediates.

X-ray Crystallography

X-ray crystallography is the primary technique used to determine the high-resolution, three-dimensional structure of proteins. It has provided profound insights into the architecture of carbamyl phosphate synthetase from Escherichia coli. The enzyme is a heterodimer composed of a small (glutaminase) subunit and a large (synthetase) subunit. acs.orgwisc.edu

Crystallographic studies have revealed that the large subunit is organized into two homologous domains, a carboxyphosphate (B1215591) domain and a carbamoyl phosphate domain, which arose from a gene duplication event. acs.org These domains, along with the glutaminase (B10826351) subunit, contain three distinct active sites. A remarkable feature uncovered by these studies is a 96 Å-long molecular tunnel that connects the three active sites. acs.orgmdpi.com This tunnel is proposed to shuttle the reactive and unstable intermediates, ammonia and carbamate, from their sites of synthesis to their sites of utilization, preventing their escape into the solvent. acs.orgmdpi.com

By crystallizing the enzyme in the presence of substrates, products, or their analogs (like ADP and ornithine), researchers have been able to visualize different conformational states of the enzyme. wisc.eduacs.orgscilit.com For example, the structure of an E. coli CPS mutant was solved at a resolution of 1.8 Å, which provided the first direct structural observation of a covalently bound glutamyl thioester intermediate in the active site of the small subunit, confirming a key aspect of the catalytic mechanism. acs.orgrcsb.org

Table 2: X-ray Crystallography Data for E. coli Carbamoyl Phosphate Synthetase Mutant (H353N)

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 1A9X | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.80 Å | acs.orgrcsb.org |

| Total Structure Weight | 645.64 kDa | rcsb.org |

| Unique Protein Chains | 2 | rcsb.org |

Computational Modeling and Simulation (e.g., 3D Models for Mutation Effects)

Computational modeling and simulation complement experimental techniques like X-ray crystallography by providing dynamic insights into protein function and predicting the structural consequences of mutations. Homology modeling can be used to build a three-dimensional structure of a protein when an experimental structure is unavailable, using the known structure of a related protein as a template. mdpi.com

Molecular dynamics (MD) simulations and network analysis can be used to study the propagation of allosteric signals through the protein structure. mdpi.com These methods model the correlated motions of amino acid residues, identifying pathways of communication between a distant allosteric site and the catalytic active site. mdpi.compnas.org For example, in the related enzyme imidazole (B134444) glycerol (B35011) phosphate synthase, computational approaches have been used to elucidate how the binding of an allosteric effector over 25 Å away from the active site can trigger conformational changes that activate catalysis. pnas.orgcsic.es Such computational studies are crucial for understanding how mutations can have long-range, allosteric effects on enzyme function and for designing potential allosteric drug modulators. mdpi.com

Molecular Biological Techniques

Advanced molecular biological techniques are indispensable for dissecting the intricate relationship between the genetic blueprint and the functional output of enzymes involved in carbamyl phosphate metabolism, primarily carbamoyl phosphate synthetase (CPS). These methods allow researchers to manipulate genetic sequences, quantify gene expression, and identify variations that lead to metabolic disorders.

Site-Directed Mutagenesis for Structure-Function Relationships

Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions into a protein to probe its structure-function relationships. By altering the genetic code, researchers can investigate the roles of individual amino acids in substrate binding, catalysis, allosteric regulation, and protein stability. grantome.comgrantome.com Studies on Escherichia coli CPS, a heterodimeric enzyme composed of a small (CarA) and a large (CarB) subunit, have extensively used this technique. grantome.commdpi.com

Mutagenesis studies have been crucial in mapping the functional domains of CPS. grantome.com For instance, specific mutations helped to localize the formation of carboxy phosphate to the N-terminal ATP-binding domain and the subsequent formation of carbamoyl phosphate to the C-terminal ATP-binding domain of the large subunit. nih.gov Furthermore, this technique has been instrumental in identifying key residues in the C-terminal domain of the E. coli enzyme that are critical for allosteric regulation. nih.gov The binding of the inhibitor UMP and the activator IMP to the same site was confirmed by creating mutations that affected the binding and regulatory response of both molecules. nih.gov In human carbamoyl phosphate synthetase I (CPSI), site-directed mutagenesis of recombinant protein expressed in insect cells has been used to characterize the functional impact of disease-causing mutations and to identify the binding site for its essential allosteric activator, N-acetyl-L-glutamate (NAG). jyu.fi

Table 1: Examples of Site-Directed Mutagenesis Studies on Carbamoyl Phosphate Synthetase (CPS)

| Enzyme/Organism | Mutated Residue(s) | Effect(s) | Reference(s) |

| E. coli CPS | K993A, V994A | Decreased/abolished enzyme activity; interfered with carbamate synthesis step. | nih.gov |